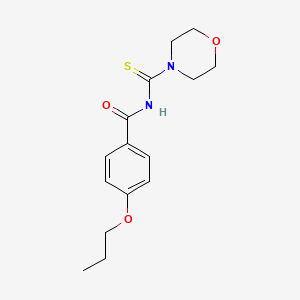![molecular formula C24H29N5O3S B10865443 2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10865443.png)
2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(2-methyl-5-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex molecule with an intriguing structure. Let’s break it down:
- The adamantyl group (1-adamantyl) is a bulky, cage-like hydrocarbon derived from adamantane.
- The 1,2,4-triazole ring contributes to the compound’s heterocyclic nature.
- The nitrophenyl group (2-methyl-5-nitrophenyl) adds further functionalization.
- Overall, this compound combines rigidity (from the adamantyl moiety) with reactivity (due to the triazole and nitrophenyl groups).
Preparation Methods
- Synthetic routes:
- Industrial production methods are not widely documented, but research continues in this area.
Chemical Reactions Analysis
- Reactions:
- Oxidation, reduction, and substitution reactions are likely due to the presence of functional groups.
- Common reagents include oxidants (e.g., iodine) and reducing agents.
- Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
- Chemistry: Investigating novel reactions and functionalization strategies.
- Biology: Potential as a pharmacophore or bioactive compound.
- Medicine: Exploring its therapeutic properties (e.g., antimicrobial, anticancer).
- Industry: As a precursor for specialized materials (e.g., polymers, nanodiamonds).
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets.
- Further research is needed to elucidate the precise pathways.
Comparison with Similar Compounds
- Similar compounds include other adamantane derivatives, but this specific combination of features (adamantyl, triazole, nitrophenyl) sets it apart.
Remember that this compound represents a fascinating intersection of structural complexity and potential applications
Properties
Molecular Formula |
C24H29N5O3S |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H29N5O3S/c1-3-6-28-22(24-11-16-7-17(12-24)9-18(8-16)13-24)26-27-23(28)33-14-21(30)25-20-10-19(29(31)32)5-4-15(20)2/h3-5,10,16-18H,1,6-9,11-14H2,2H3,(H,25,30) |
InChI Key |
YOIQVRGECPEDBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2CC=C)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(biphenyl-4-yl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10865360.png)
![Ethyl 2-{[({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10865363.png)
![N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B10865367.png)
![2-{[4-(2-bromo-4-methylphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10865368.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10865371.png)
![1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea](/img/structure/B10865379.png)
![(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B10865389.png)
![2-(1-{4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B10865402.png)
![10-(2-Furylcarbonyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10865405.png)
![3-(2-furyl)-N-(2-furylmethyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10865409.png)
![11-ethyl-3,3-dimethyl-10-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10865416.png)
![N-(4-{5-[(4-propylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B10865426.png)
![1-[3-(4-Fluoro-phenyl)-acryloyl]-3-(4-iodo-phenyl)-thiourea](/img/structure/B10865446.png)

